6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid
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Overview
Description
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C11H10O4. It is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological and pharmacological activities .
Scientific Research Applications
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Safety and Hazards
Future Directions
Benzofuran compounds, such as “6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .
Mechanism of Action
Target of Action
Benzofuran derivatives have been shown to exhibit significant antimicrobial activities , suggesting that they may target key proteins or enzymes in microbial cells.
Mode of Action
Benzofuran derivatives are known to interact with their targets through various mechanisms, potentially leading to the inhibition of essential microbial processes .
Biochemical Pathways
Benzofuran derivatives are known to interfere with several biochemical pathways in microbial cells, leading to their antimicrobial effects .
Result of Action
Benzofuran derivatives have been shown to exhibit significant antimicrobial activities , suggesting that they may lead to the inhibition of microbial growth or viability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and methyl groups on the benzofuran ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .
Properties
IUPAC Name |
6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-8(6)5-10(15-9)11(12)13/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAQATSEIVZBKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427427-80-2 |
Source
|
Record name | 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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